molecular formula C6H9BrClNS B1380096 (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1807938-01-7

(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No. B1380096
CAS RN: 1807938-01-7
M. Wt: 242.57 g/mol
InChI Key: ZGWRLJDOXYAZRI-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Thiopheneethylamine undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It may be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones and acylguanidines derivatives by reacting with aroyl S -methylisothiourea .


Molecular Structure Analysis

The molecular structure of 2-Thiopheneethylamine is represented by the SMILES string NCCc1cccs1 . The InChI key for this compound is HVLUYXIJZLDNIS-UHFFFAOYSA-N .


Chemical Reactions Analysis

As mentioned in the synthesis analysis, 2-Thiopheneethylamine can react with iminodiacetic acid to form piperazine-2,6-dione derivatives . It can also react with various isothiocyanatoketones to form pyrimidine derivatives , and with aroyl S -methylisothiourea to form acylguanidines derivatives .


Physical And Chemical Properties Analysis

2-Thiopheneethylamine is a liquid at room temperature . It has a refractive index of 1.551 (lit.) , a boiling point of 200-201 °C/750 mmHg (lit.) , and a density of 1.087 g/mL at 25 °C (lit.) .

Scientific Research Applications

Environmental Science

Lastly, this compound can be used in environmental science research to develop sensors or indicators for the detection of pollutants. Its chemical structure could be tailored to react with specific environmental contaminants, providing a means for monitoring and controlling pollution levels.

Each application area leverages the unique chemical structure of “(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride” to explore and develop new technologies and solutions across various fields of science. The compound’s versatility highlights its importance in research and its potential to contribute to significant advancements .

Safety and Hazards

2-Thiopheneethylamine is classified under GHS07 and has a signal word of "Warning" . Hazard statements include H302 + H312 + H332 - H315 - H319 - H335 . Precautionary statements include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

(1R)-1-(5-bromothiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)5-2-3-6(7)9-5;/h2-4H,8H2,1H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWRLJDOXYAZRI-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(S1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1807938-01-7
Record name (1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
Reactant of Route 3
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.